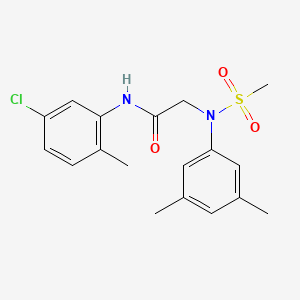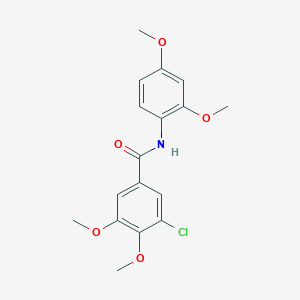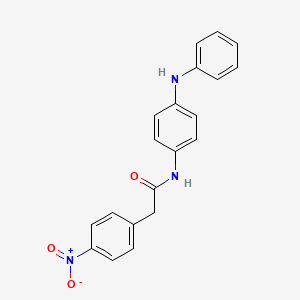![molecular formula C13H19NO2S B4940234 4-[(4,5-dimethyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4940234.png)
4-[(4,5-dimethyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4,5-dimethyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DTTCM and is a member of the morpholine family. It has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
作用機序
DTTCM is believed to exert its biological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are involved in the regulation of various physiological processes, including inflammation, pain, and fever. By inhibiting COX activity, DTTCM reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
DTTCM has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been found to exhibit antioxidant activity, which may contribute to its potential therapeutic effects. DTTCM has been shown to reduce the production of proinflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which play a key role in the inflammatory response.
実験室実験の利点と制限
DTTCM has several advantages for use in lab experiments. It is relatively easy to synthesize, and its chemical and physical properties are well-characterized. It has also been extensively studied for its biochemical and physiological effects, making it a well-established tool for research. However, there are also some limitations to the use of DTTCM in lab experiments. It may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for research on DTTCM. One area of interest is the development of novel derivatives of DTTCM with improved pharmacological properties. Another area of interest is the development of new methods for the detection of heavy metals using DTTCM as a fluorescent probe. Additionally, further studies are needed to fully understand the mechanism of action of DTTCM and its potential applications in various fields of scientific research.
合成法
DTTCM can be synthesized using a variety of methods, including the reaction of 4,5-dimethyl-3-thiophene carboxylic acid with 2,6-dimethylmorpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of DTTCM as a white crystalline solid.
科学的研究の応用
DTTCM has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities, making it a potential candidate for the treatment of various diseases. It has also been studied for its potential use as a fluorescent probe for the detection of heavy metals in water.
特性
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(4,5-dimethylthiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-8-5-14(6-9(2)16-8)13(15)12-7-17-11(4)10(12)3/h7-9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOLBRPCIQTSLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CSC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B4940151.png)

![N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4940162.png)
![3-(2-chlorophenyl)-5-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-isoxazolecarboxamide](/img/structure/B4940167.png)


![1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(2-fluorobenzyl)-1,4-diazepane](/img/structure/B4940180.png)
![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B4940202.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B4940216.png)
![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4940230.png)
![3-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4940239.png)
![N-[2-(4-fluorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B4940245.png)
![{5-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B4940253.png)
![8-[2-(2-methylphenoxy)ethoxy]quinoline](/img/structure/B4940260.png)